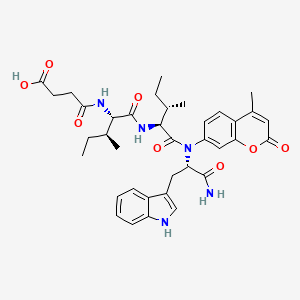![molecular formula C22H25MnN2O8 B12405715 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate is a complex organometallic compound It features a manganese ion coordinated with a phenolate ligand and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-dimethoxy-6-oxidophenyl with ethylenediamine under controlled conditions to form the Schiff base.
Coordination with Manganese: The Schiff base ligand is then reacted with a manganese(III) acetate solution. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The manganese center in the compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can also participate in reduction reactions, where the manganese center is reduced by reducing agents like sodium borohydride.
Substitution: The phenolate and acetate ligands can be substituted with other ligands under appropriate conditions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese complexes, while substitution reactions can produce a variety of modified ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is explored for its potential in creating advanced materials with unique magnetic and electronic properties.
Biology and Medicine
Enzyme Mimics: The compound can mimic the activity of certain metalloenzymes, making it useful in biochemical research.
Therapeutic Agents: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry
Chemical Synthesis: It is used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: The compound is investigated for its potential in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism by which 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate exerts its effects involves the coordination of the manganese center with various substrates. The manganese ion can undergo redox reactions, facilitating the transfer of electrons and promoting chemical transformations. The phenolate and acetate ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyacetophenone: A simpler compound with similar functional groups but lacking the manganese center.
2,2-Dimethoxy-2-phenylacetophenone: Another related compound used in photoinitiation and polymerization reactions.
Uniqueness
The uniqueness of 2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate lies in its complex structure, which combines the properties of both organic ligands and a transition metal center
Properties
Molecular Formula |
C22H25MnN2O8 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate |
InChI |
InChI=1S/C20H24N2O6.C2H4O2.Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);/q;;+3/p-3 |
InChI Key |
HBERMORFIFQRRW-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


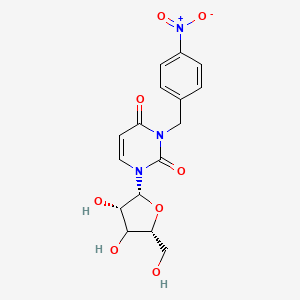





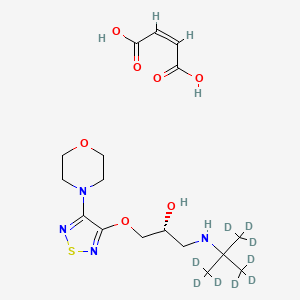
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
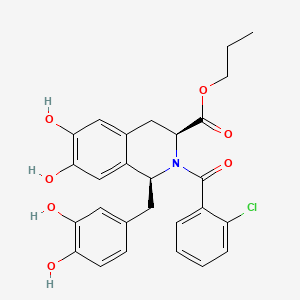
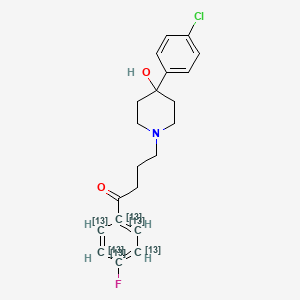
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)

